Dextilidin

Übersicht

Beschreibung

Dextilidine is an organic compound that is widely used in scientific research and experimentation. It is a derivative of the neurotransmitter dopamine and is a potent agonist of the dopamine D2 receptor. It is used in various laboratory experiments due to its ability to bind to dopamine receptors and activate them.

Wissenschaftliche Forschungsanwendungen

Schmerzlinderung

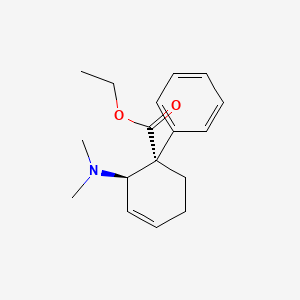

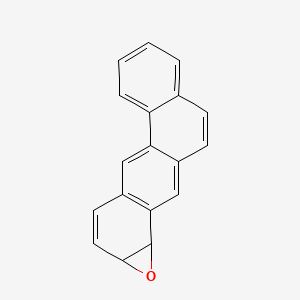

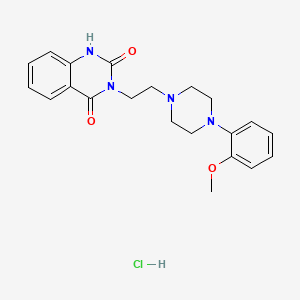

Dextilidin: , als Teil des racemischen Gemisches in Tilidin, wird hauptsächlich als opioides Analgetikum zur Behandlung von mittelschweren bis starken Schmerzen eingesetzt {svg_1}. Es wird häufig in Fällen verschrieben, in denen nicht-opioide Schmerzmittel keine Linderung verschafft haben. Die Verbindung wird in der Leber zu Nortilidin metabolisiert, der aktiven analgetischen Form, die ihre Wirkung durch die Aktivierung von μ-Opioid-Rezeptoren entfaltet.

Einsatz als Prodrug

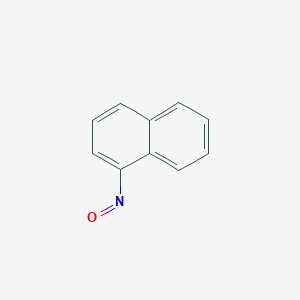

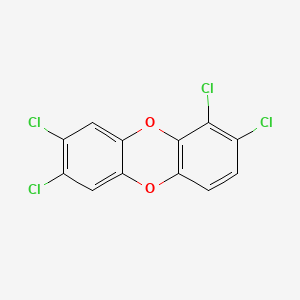

Als Prodrug wird Tilidin zu seinen aktiven Formen, Nortilidin und Bisnortilidin, metabolisiert, die für seine analgetische Wirkung verantwortlich sind. Diese Eigenschaft wird in der wissenschaftlichen Forschung genutzt, um die Stoffwechselwege und die Effizienz der Prodrug-Aktivierung zu untersuchen {svg_2}.

Entwicklung analytischer Methoden

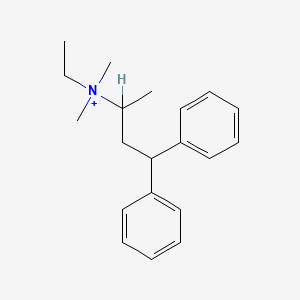

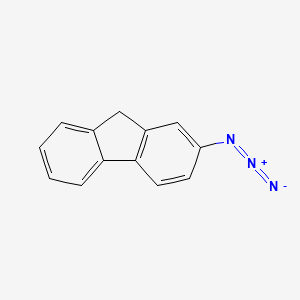

Die Entwicklung analytischer Methoden zur Quantifizierung von Tilidin und seinen Metaboliten in biologischen Proben ist ein wichtiger Forschungsbereich. Techniken wie automatisierte Online-SPE-LC-MS/MS wurden zur schnellen Quantifizierung im Urin eingesetzt, was sowohl für die klinische als auch für die forensische Toxikologie entscheidend ist {svg_3}.

Untersuchung des Missbrauchspotenzials

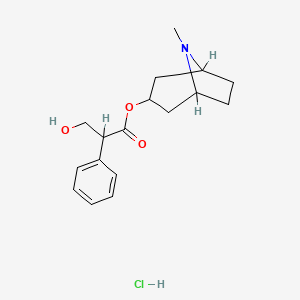

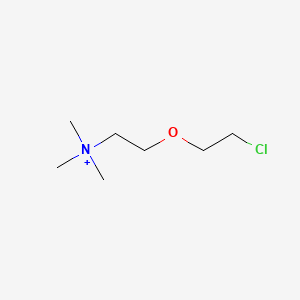

Aufgrund seiner opioidartigen Natur besteht ein Missbrauchspotenzial von Tilidin. Die Forschung zu seinen Missbrauchsmustern, insbesondere im Kontext von Opioidabhängigkeit und Substitutionstherapie für Heroinabhängige, ist ein fortlaufendes Forschungsfeld {svg_4}.

Pharmakokinetische Studien

Pharmakokinetische Untersuchungen mit Tilidin umfassen die Untersuchung seiner Bioverfügbarkeit, Metabolismus und Ausscheidung. Das Verständnis dieser Parameter ist unerlässlich, um Dosierungsschemata zu optimieren und Nebenwirkungen zu minimieren {svg_5}.

Behandlung des Restless-Legs-Syndroms

In einigen Ländern wird Tilidin off-label zur Behandlung des Restless-Legs-Syndroms (RLS) eingesetzt. Die Erforschung seiner Wirksamkeit und seines Wirkmechanismus bei RLS liefert Einblicke in alternative therapeutische Anwendungen {svg_6}.

Wechselwirkung mit Cytochrom-P450-Enzymen

Der Metabolismus von Tilidin beinhaltet Cytochrom-P450-Enzyme, insbesondere CYP3A4 und CYP2C19. Die Untersuchung der Wechselwirkung von Tilidin mit diesen Enzymen hilft, Arzneimittelwechselwirkungen und den Einfluss genetischer Polymorphismen auf seinen Metabolismus zu verstehen {svg_7}.

Klinische Studien zur Schmerzbehandlung

Klinische Studien wurden durchgeführt, um die Wirksamkeit und Sicherheit von this compound bei der Schmerzbehandlung zu beurteilen. Diese Studien sind entscheidend, um das therapeutische Fenster und das Risikoprofil der Verbindung zu bestimmen.

Safety and Hazards

Wirkmechanismus

Target of Action

Dextilidine, also known as Tilidine, is an opioid analgesic . The primary targets of Dextilidine are the opiate receptors in the central and peripheral nervous systems . These receptors play a crucial role in suppressing pain perception and transmission .

Mode of Action

Dextilidine interacts with its targets, the opiate receptors, resulting in the suppression of pain perception and transmission . It is the (1S,2R)-isomer (dextilidine) that is responsible for its analgesic activity . .

Biochemical Pathways

As a prodrug, Tilidine is converted by the liver to the active analgesic, nortilidine . Virtually all of the opioid activity resides in the (1S,2R) isomer, i.e., the isomer derived from Dextilidine . The downstream effects of these pathways primarily involve the suppression of pain signals.

Pharmacokinetics

As a prodrug, Tilidine is metabolized in the liver to produce the active analgesic, nortilidine

Result of Action

The molecular and cellular effects of Dextilidine’s action primarily involve the suppression of pain perception and transmission . By interacting with opiate receptors in the central and peripheral nervous systems, Dextilidine helps to alleviate pain .

Action Environment

It is known that various factors, such as the patient’s overall health, liver function (since tilidine is metabolized in the liver to produce the active analgesic, nortilidine ), and the presence of other drugs, can potentially influence the action and efficacy of Dextilidine.

Biochemische Analyse

Biochemical Properties

Dextilidine plays a significant role in biochemical reactions as an opioid analgesic. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction is with the liver enzymes CYP3A4 and CYP2C19, which metabolize dextilidine into its active form, nortilidine . This interaction is crucial for the conversion of dextilidine into its pharmacologically active form. Additionally, dextilidine interacts with opioid receptors in the central nervous system, leading to its analgesic effects .

Cellular Effects

Dextilidine influences various types of cells and cellular processes. It primarily affects neuronal cells by binding to opioid receptors, which are G-protein coupled receptors. This binding inhibits adenylate cyclase activity, reducing the production of cyclic AMP (cAMP) and leading to decreased neuronal excitability . Dextilidine also impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the release of neurotransmitters such as dopamine, serotonin, and norepinephrine .

Molecular Mechanism

The molecular mechanism of dextilidine involves its conversion to nortilidine, which then binds to opioid receptors in the brain and spinal cord . This binding inhibits the release of neurotransmitters and reduces the perception of pain. Dextilidine also acts as a competitive inhibitor of the enzyme adenylate cyclase, leading to decreased levels of cAMP . This reduction in cAMP levels results in the inhibition of protein kinase A (PKA) and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dextilidine change over time. Dextilidine is rapidly metabolized in the liver, with its active metabolite, nortilidine, having a half-life of approximately 3-5 hours . The stability of dextilidine is influenced by factors such as temperature and pH, with degradation occurring more rapidly under acidic conditions . Long-term effects on cellular function include potential tolerance and dependence due to chronic exposure to the drug .

Dosage Effects in Animal Models

The effects of dextilidine vary with different dosages in animal models. At low doses, dextilidine produces analgesic effects without significant adverse effects . At higher doses, dextilidine can cause respiratory depression, sedation, and potential toxicity . Threshold effects observed in studies include the development of tolerance and physical dependence with prolonged use .

Metabolic Pathways

Dextilidine is involved in several metabolic pathways. It is primarily metabolized by the liver enzymes CYP3A4 and CYP2C19 to form nortilidine . This active metabolite is further metabolized to bisnortilidine . The metabolic flux of dextilidine involves the conversion of the parent compound to its active and inactive metabolites, which are then excreted in the urine .

Transport and Distribution

Dextilidine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, which facilitates its distribution throughout the body . Dextilidine’s localization and accumulation are influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of dextilidine is primarily within the cytoplasm and the endoplasmic reticulum of liver cells, where it undergoes metabolic conversion . Dextilidine’s activity and function are influenced by its localization, with the active metabolite nortilidine exerting its effects on opioid receptors in the brain and spinal cord . Post-translational modifications, such as phosphorylation, may also play a role in directing dextilidine to specific cellular compartments .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Dextilidine involves the condensation of piperidine with 2-bromobenzaldehyde followed by reduction and acetylation.", "Starting Materials": ["Piperidine", "2-bromobenzaldehyde", "Sodium borohydride", "Acetic anhydride", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water"], "Reaction": [ "Step 1: Condensation of piperidine with 2-bromobenzaldehyde in ethanol to form 2-(piperidin-1-yl)benzaldehyde", "Step 2: Reduction of 2-(piperidin-1-yl)benzaldehyde with sodium borohydride in ethanol to form 2-(piperidin-1-yl)benzyl alcohol", "Step 3: Acetylation of 2-(piperidin-1-yl)benzyl alcohol with acetic anhydride and acetic acid in the presence of sodium acetate to form 2-(piperidin-1-yl)phenyl acetate", "Step 4: Hydrolysis of 2-(piperidin-1-yl)phenyl acetate with hydrochloric acid to form Dextilidine", "Step 5: Neutralization of Dextilidine with sodium hydroxide and recrystallization from ethanol/water mixture to obtain pure Dextilidine" ] } | |

| 51931-66-9 | |

Molekularformel |

C17H23NO2 |

Molekulargewicht |

273.37 g/mol |

IUPAC-Name |

ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17+/m0/s1 |

InChI-Schlüssel |

WDEFBBTXULIOBB-DOTOQJQBSA-N |

Isomerische SMILES |

CCOC(=O)[C@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2 |

SMILES |

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |

Kanonische SMILES |

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |

| 20380-58-9 | |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane](/img/structure/B1206301.png)

![2-[(2,6-dichlorophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B1206324.png)